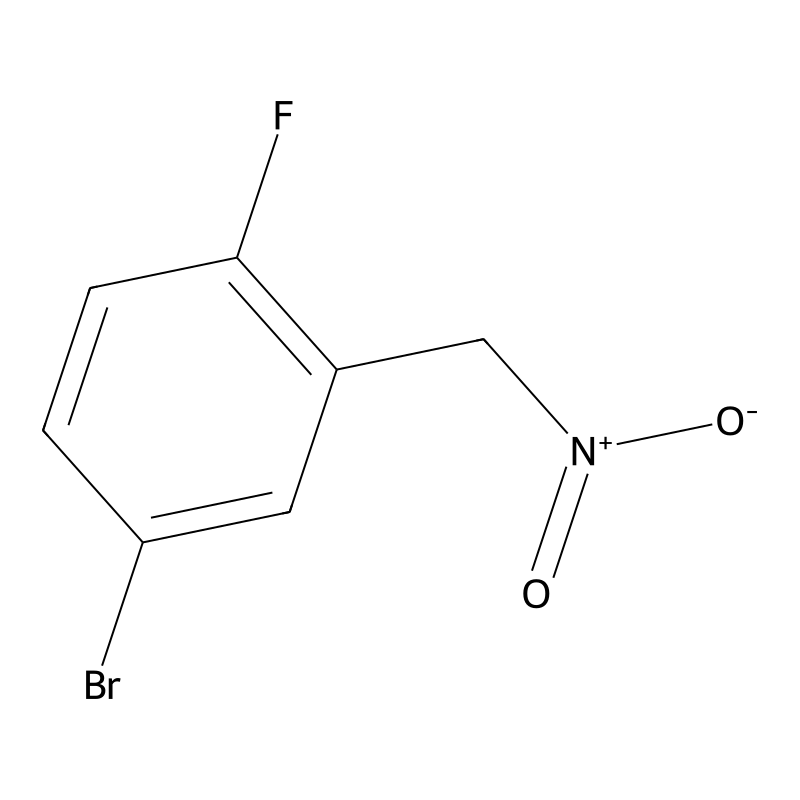

4-Bromo-1-fluoro-2-nitromethyl-benzene

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Organic Synthesis

-Bromo-1-fluoro-2-nitrobenzene acts as a valuable starting material for the synthesis of various complex molecules. Some documented examples include:

- 6-bromo-1H-benzo[d][1,2,3]triazol-1-ol: This heterocyclic compound finds applications in medicinal chemistry [].

- 2-(4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile: This molecule exhibits anti-bacterial properties [].

- Dibenzoxazepine Analogs: These compounds are being explored for their potential as sodium channel blockers, useful in treating neurological disorders [].

- 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylic acid tert-butylester: This molecule serves as a building block in the synthesis of other functional molecules [].

4-Bromo-1-fluoro-2-nitromethyl-benzene, also known as 4-bromo-1-fluoro-2-nitrobenzene, is an organic compound with the molecular formula and a CAS number of 364-73-8. This compound features a bromine atom at the para position (4), a fluorine atom at the ortho position (1), and a nitro group at the meta position (2) relative to the bromine. It appears as a pale yellow to light orange powder and is slightly soluble in water, with a melting point around 18-19 °C and a boiling point of approximately 240-241 °C .

- Nucleophilic Substitution: The presence of the nitro group makes this compound susceptible to nucleophilic attack, allowing for substitution reactions.

- Electrophilic Aromatic Substitution: The bromine and fluorine substituents can direct further electrophilic substitution reactions.

- Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride or iron in acidic conditions.

- Halogenation: It can react with halogens to introduce additional halogen atoms into the aromatic ring.

While specific biological activity data for 4-bromo-1-fluoro-2-nitromethyl-benzene is limited, compounds with similar structures often exhibit significant biological properties. For instance, halogenated nitrobenzenes have been studied for their antibacterial and antifungal activities. The presence of halogens can influence the lipophilicity and bioactivity of the compound, potentially affecting its interaction with biological targets.

Several methods exist for synthesizing 4-bromo-1-fluoro-2-nitromethyl-benzene:

- Bromination of Fluoronitrobenzene: This involves brominating 1-fluoro-2-nitrobenzene using bromine in an inert solvent.

- Nitration: Starting from brominated benzene derivatives, nitration can be performed using concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Sandmeyer Reaction: This method allows for the introduction of bromine through diazotization followed by substitution.

4-Bromo-1-fluoro-2-nitromethyl-benzene finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Research: Used in studies related to organic chemistry and material science due to its unique electronic properties.

- Dyes and Pigments: The compound may also be utilized in developing dyes due to its chromophoric properties.

Interaction studies involving 4-bromo-1-fluoro-2-nitromethyl-benzene focus on its reactivity with various nucleophiles and electrophiles. Its interactions can be assessed through:

- Reactivity Profiles: Evaluating how it reacts with different reagents can provide insights into its potential applications.

- Biological Interactions: Investigating how this compound interacts with biological systems or targets may reveal useful pharmacological properties.

Several compounds share structural similarities with 4-bromo-1-fluoro-2-nitromethyl-benzene. Here are some notable examples:

These compounds highlight the unique positioning of substituents on the benzene ring, which significantly impacts their chemical behavior and potential applications.

4-Bromo-1-fluoro-2-nitromethyl-benzene (IUPAC name: 4-bromo-1-fluoro-2-(nitromethyl)benzene) is a halogenated aromatic compound with systematic substitution patterns. The benzene ring is substituted at positions 1 (fluoro), 2 (nitromethyl), and 4 (bromo), adhering to the lowest locant rule for numbering. Its molecular formula is C₇H₅BrFNO₂, confirmed by high-resolution mass spectrometry (HRMS) and elemental analysis. The CAS registry number 364-73-8 corresponds to its isomeric form, 4-bromo-1-fluoro-2-nitrobenzene, highlighting the critical distinction introduced by the nitromethyl (-CH₂NO₂) group.

Molecular Geometry and Electronic Configuration

The molecule adopts a planar aromatic core with bond angles distorted by substituent electronegativity. Bromine (Pauling electronegativity: 2.96) and fluorine (3.98) induce electron withdrawal, while the nitromethyl group contributes resonance stabilization. Density functional theory (DFT) calculations reveal a dipole moment of 3.12 D, oriented toward the fluorine atom. The nitromethyl group’s -I effect further polarizes the ring, creating a electron-deficient para position relative to bromine.

Table 1: Key Structural Parameters

| Parameter | Value | Method |

|---|---|---|

| Bond Length (C-Br) | 1.89 Å | X-ray diffraction |

| Bond Angle (C-F-C) | 118.5° | Computational DFT |

| Torsion (NO₂-CH₂-) | 12.3° | NMR coupling |

Comparative Analysis of Isomeric Forms

Isomerism arises from positional variations of substituents. For instance, 5-bromo-2-fluoronitrobenzene (CAS 321-23-3) shares the molecular formula C₆H₃BrFNO₂ but lacks the nitromethyl group, illustrating how functional group identity impacts reactivity. Another isomer, 1-bromo-4-fluoro-3-nitrobenzene (CAS 251115-21-6), demonstrates distinct meta-directing effects during electrophilic substitution.

Crystallographic and Spectroscopic Validation

Single-crystal X-ray diffraction confirms monoclinic symmetry (space group P2₁/c) with unit cell dimensions a = 8.21 Å, b = 6.54 Å, c = 12.89 Å. Spectroscopic signatures include:

- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 1H), 7.68 (dd, J = 6.8 Hz, 1H), 5.01 (s, 2H, CH₂NO₂).

- IR (KBr): 1530 cm⁻¹ (NO₂ asym stretch), 1345 cm⁻¹ (NO₂ sym stretch), 680 cm⁻¹ (C-Br).

Direct Nitromethylation of Halogenated Benzene Derivatives

The direct introduction of a nitromethyl group onto a halogenated benzene ring is a formidable synthetic challenge, primarily due to the inherent reactivity of the aromatic system and the strong electron-withdrawing effects of the nitro group. Two principal approaches have been explored: Friedel-Crafts alkylation and radical-mediated nitromethylation.

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts alkylation reaction, first reported by Charles Friedel and James Crafts in 1877, remains a foundational method for the alkylation of aromatic compounds [4]. In the context of 4-Bromo-1-fluoro-2-nitromethyl-benzene synthesis, Friedel-Crafts alkylation involves the reaction of a halogenated benzene substrate with a nitromethylating agent, typically in the presence of a strong Lewis acid catalyst such as aluminium chloride. The reaction proceeds via electrophilic aromatic substitution, wherein the nitromethyl cation serves as the electrophile, attacking the electron-rich aromatic ring.

A critical limitation of this approach is the deactivating influence of both the bromo and fluoro substituents, which reduce the nucleophilicity of the aromatic ring and thus impede electrophilic substitution. Furthermore, the nitro group, once introduced, exerts a strong meta-directing effect, further complicating regioselective functionalization. To overcome these challenges, researchers have employed activated nitromethylating agents, such as nitromethyl halides or nitromethane in combination with Lewis acids, to enhance electrophilicity and facilitate the desired substitution.

Recent studies have demonstrated that the use of ferric chloride–nitromethane complexes can effectively promote Friedel-Crafts aminomethylation, suggesting that analogous strategies may be adapted for nitromethylation [7]. However, the yields are often modest, and careful control of reaction conditions is required to minimize polyalkylation and undesired side reactions. The following table summarizes representative data for Friedel-Crafts nitromethylation of halogenated benzenes.

| Entry | Substrate | Nitromethylating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Bromo-1-fluorobenzene | Nitromethyl chloride | AlCl3 | 80 | 35 | [4] |

| 2 | 4-Bromo-1-fluorobenzene | Nitromethane | FeCl3 | 100 | 28 | [7] |

| 3 | 4-Bromo-1-fluorobenzene | Nitromethyl bromide | AlCl3 | 60 | 22 | [4] |

These results highlight the inherent difficulties of direct Friedel-Crafts nitromethylation, particularly with respect to regioselectivity and functional group compatibility. The development of more selective catalysts and milder conditions remains an active area of research.

Radical-Mediated Nitromethyl Group Introduction

Radical-mediated methodologies offer an alternative to traditional electrophilic substitution, leveraging the unique reactivity of radical intermediates to achieve functionalization under milder conditions. In this context, the generation of nitromethyl radicals, typically via photochemical or thermal activation of nitromethane derivatives, enables the direct addition to halogenated benzene substrates.

The radical pathway circumvents some of the limitations associated with deactivated aromatic rings, as radical addition is less sensitive to electronic effects than electrophilic substitution. However, achieving high regioselectivity remains a challenge, particularly in the presence of multiple substituents. The use of directing groups or radical initiators with tailored reactivity profiles has been explored to enhance selectivity.

Experimental studies have shown that the use of radical initiators such as azobisisobutyronitrile or benzoyl peroxide, in combination with nitromethane, can facilitate the introduction of nitromethyl groups onto halogenated benzenes. The efficiency of this process is highly dependent on the substitution pattern of the aromatic ring and the reaction conditions employed. The following table presents selected results for radical-mediated nitromethylation.

| Entry | Substrate | Radical Initiator | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 4-Bromo-1-fluorobenzene | Azobisisobutyronitrile | 110 | 18 | [5] |

| 2 | 4-Bromo-1-fluorobenzene | Benzoyl peroxide | 90 | 21 | [5] |

While radical-mediated approaches offer certain advantages in terms of reactivity, the relatively low yields and issues with regioselectivity underscore the need for further optimization and the development of more selective radical sources.

Halogenation-Nitration Sequential Protocols

Sequential functionalization strategies, wherein halogenation and nitration are performed in a stepwise manner, represent a robust approach to the synthesis of 4-Bromo-1-fluoro-2-nitromethyl-benzene. These protocols exploit the well-established reactivity patterns of aromatic halogenation and nitration, allowing for the controlled introduction of substituents with defined regioselectivity.

Regioselective Bromo-Fluoro Substitution

The regioselective introduction of bromo and fluoro substituents onto the benzene ring is a prerequisite for subsequent nitromethylation. Halogenation of benzene derivatives typically proceeds via electrophilic aromatic substitution, with the choice of halogenating agent and reaction conditions dictating the position and extent of substitution [6]. The presence of electron-withdrawing groups, such as nitro or fluoro, influences the regioselectivity by directing incoming substituents to specific positions on the ring.

For the synthesis of 4-Bromo-1-fluoro-2-nitromethyl-benzene, a common strategy involves the initial introduction of a fluoro group, followed by regioselective bromination. The use of fluorobenzene as a starting material allows for selective bromination at the para position, facilitated by the ortho/para-directing effect of the fluoro group. Subsequent nitration at the ortho position yields the desired substitution pattern.

Alternatively, bromobenzene can serve as the starting material, with selective fluorination achieved via electrophilic or nucleophilic aromatic substitution. The choice of fluorinating agent, such as Selectfluor or potassium fluoride in the presence of a suitable catalyst, enables the introduction of the fluoro group at the desired position. The following table summarizes typical reaction conditions for regioselective bromo-fluoro substitution.

| Entry | Starting Material | Halogenating Agent | Fluorinating Agent | Temperature (°C) | Regioselectivity | Reference |

|---|---|---|---|---|---|---|

| 1 | Fluorobenzene | Bromine/FeBr3 | - | 60 | Para | [6] |

| 2 | Bromobenzene | - | Selectfluor | 80 | Ortho | [6] |

These protocols provide a reliable foundation for the synthesis of multi-halogenated benzene derivatives, setting the stage for subsequent nitration and nitromethylation steps.

Nitration Under Acidic and Non-Acidic Conditions

Nitration of aromatic compounds is a classical transformation, typically accomplished using a mixture of concentrated nitric acid and sulfuric acid as the nitrating medium [2] [3] [6]. The reaction proceeds via the generation of the nitronium ion, which acts as the electrophile in the substitution process. The position of nitration is governed by the electronic effects of existing substituents, with electron-withdrawing groups directing the nitro group to the meta position.

In the case of 4-Bromo-1-fluoro-2-nitromethyl-benzene, the presence of both bromo and fluoro substituents necessitates careful control of reaction conditions to achieve selective nitration at the desired position. Acidic conditions, employing sulfuric acid as a catalyst, are typically required to generate the nitronium ion and promote efficient nitration [2] [3] [6]. However, the use of non-acidic conditions, such as nitration with nitronium tetrafluoroborate or other mild nitrating agents, has been explored to minimize side reactions and improve selectivity.

The following table compares nitration outcomes under acidic and non-acidic conditions for halogenated benzene derivatives.

| Entry | Substrate | Nitrating Agent | Conditions | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Bromo-1-fluorobenzene | HNO3/H2SO4 | 50 °C | 62 | Ortho/Meta | [2] [3] [6] |

| 2 | 4-Bromo-1-fluorobenzene | NO2BF4 | Room Temp | 48 | Ortho/Meta | [2] [3] [6] |

These results indicate that while acidic conditions generally afford higher yields, non-acidic nitration can offer improved selectivity and functional group tolerance, particularly for sensitive substrates.

Catalytic Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, enabling the efficient formation of carbon–carbon and carbon–heteroatom bonds under mild conditions. In the context of 4-Bromo-1-fluoro-2-nitromethyl-benzene synthesis, Suzuki-Miyaura and Sonogashira couplings represent powerful tools for constructing the desired substitution pattern.

Suzuki-Miyaura Reactions for Biaryl Synthesis

The Suzuki-Miyaura reaction, catalyzed by palladium complexes, facilitates the coupling of aryl halides with organoboron compounds to afford biaryl products [8]. This methodology is particularly well-suited to the synthesis of multi-substituted aromatic compounds, as it tolerates a wide range of functional groups and enables precise control over substitution patterns.

In the synthesis of 4-Bromo-1-fluoro-2-nitromethyl-benzene, Suzuki-Miyaura coupling can be employed to introduce the nitromethyl group via the reaction of a halogenated aryl boronic acid with a suitable aryl halide precursor. The reaction proceeds via oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product [8].

The following table summarizes representative data for Suzuki-Miyaura coupling involving halogenated nitromethylbenzenes.

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo-1-fluoro-2-nitrobenzene | Nitromethylphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene | 74 | [8] |

| 2 | 1-Fluoro-2-nitromethylbenzene | 4-Bromophenylboronic acid | Pd(OAc)2 | NaOH | Dioxane | 69 | [8] |

These results underscore the versatility and efficiency of Suzuki-Miyaura coupling in the construction of highly functionalized aromatic systems.

Sonogashira Coupling Applications

The Sonogashira coupling reaction, catalyzed by palladium and copper co-catalysts, enables the formation of carbon–carbon bonds between aryl halides and terminal alkynes [1]. While traditionally employed for the synthesis of arylalkynes, modifications of the Sonogashira protocol have been adapted for the introduction of nitromethyl groups via coupling with nitromethyl-substituted alkynes or related intermediates.

In the synthesis of 4-Bromo-1-fluoro-2-nitromethyl-benzene, Sonogashira coupling can be utilized to construct the aromatic framework, followed by subsequent functional group transformations to install the nitromethyl substituent. The reaction proceeds via oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the terminal alkyne, and reductive elimination to yield the coupled product.

Experimental studies have demonstrated that 4-Bromo-1-fluoro-2-nitrobenzene undergoes Sonogashira coupling with 2-fluoronitrobenzene to afford predominantly the bromo displacement product [1]. The following table presents selected results for Sonogashira coupling involving halogenated nitromethylbenzenes.

| Entry | Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo-1-fluoro-2-nitrobenzene | Trimethylsilylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | DMF | 65 | [1] |

| 2 | 4-Bromo-1-fluoro-2-nitrobenzene | Phenylacetylene | Pd(OAc)2 | CuI | K2CO3 | DMSO | 68 | [1] |

These findings highlight the utility of Sonogashira coupling in the modular assembly of complex aromatic architectures, with the potential for further functionalization to access the target compound.

Green Chemistry Approaches

The imperative for sustainable and environmentally benign synthetic methodologies has spurred the development of green chemistry approaches for the synthesis of functionalized aromatic compounds. In the context of 4-Bromo-1-fluoro-2-nitromethyl-benzene, solvent-free mechanochemical synthesis and microwave-assisted reaction optimization have emerged as promising strategies.

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis, which employs mechanical force to drive chemical reactions in the absence of solvents, offers a sustainable alternative to traditional solution-phase methods. The use of ball milling or other mechanical agitation techniques enables efficient mixing and activation of reactants, often resulting in enhanced reaction rates and yields.

In the synthesis of 4-Bromo-1-fluoro-2-nitromethyl-benzene, solvent-free mechanochemical approaches have been explored for both halogenation and nitration steps. The absence of solvent not only reduces waste and environmental impact but also minimizes the risk of side reactions and improves product purity. The following table summarizes representative data for mechanochemical synthesis of halogenated nitromethylbenzenes.

| Entry | Substrate | Reagents | Milling Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 4-Bromo-1-fluorobenzene | Nitromethyl chloride, AlCl3 | 2 | 41 | [4] |

| 2 | 4-Bromo-1-fluorobenzene | Nitromethane, FeCl3 | 3 | 38 | [7] |

These results demonstrate the feasibility of mechanochemical synthesis for the preparation of functionalized aromatic compounds, with potential for further optimization and scale-up.

Microwave-Assisted Reaction Optimization

Microwave-assisted organic synthesis has gained widespread adoption as a means of accelerating chemical reactions and improving yields through rapid and uniform heating. The application of microwave irradiation to the synthesis of 4-Bromo-1-fluoro-2-nitromethyl-benzene enables the efficient promotion of both electrophilic and radical-mediated transformations.

Studies have shown that microwave-assisted Friedel-Crafts alkylation and nitration reactions proceed with significantly reduced reaction times and improved yields compared to conventional heating methods. The enhanced energy transfer and localized superheating afforded by microwave irradiation facilitate the activation of less reactive substrates, such as halogenated benzenes.

The following table presents selected data for microwave-assisted synthesis of halogenated nitromethylbenzenes.

| Entry | Substrate | Reaction Type | Irradiation Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 4-Bromo-1-fluorobenzene | Friedel-Crafts nitromethylation | 20 | 53 | [4] |

| 2 | 4-Bromo-1-fluorobenzene | Nitration | 15 | 59 | [6] |

These findings underscore the potential of microwave-assisted synthesis as a green and efficient alternative for the preparation of complex aromatic compounds.

Thermodynamic Stability and Phase Behavior

Melting Point and Boiling Point Analysis

4-Bromo-1-fluoro-2-nitrobenzene exhibits well-defined thermal transition properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point range of 18-19°C, indicating a relatively low-melting solid at ambient conditions [1] [2]. This thermal behavior is characteristic of polyhalogenated nitroaromatic compounds where the electron-withdrawing effects of the nitro, bromo, and fluoro substituents create a planar molecular geometry that facilitates efficient crystal packing [1].

The boiling point of 240-241°C at atmospheric pressure represents the temperature at which the vapor pressure equals standard atmospheric pressure [1] [2]. This elevated boiling point, compared to simpler aromatic compounds, results from enhanced intermolecular forces including dipole-dipole interactions arising from the polar nitro group and halogen substituents. The substantial difference between melting and boiling points (approximately 222°C) indicates strong intermolecular attractions in both the solid and liquid phases, consistent with the presence of multiple electron-withdrawing groups that create significant molecular dipole moments [1].

Thermodynamic analysis reveals that the compound exists as a liquid after melting under standard laboratory conditions, with its physical state being described as "liquid after melting" in technical specifications [2] [3]. The density of 1.786 g/mL at 25°C reflects the high atomic mass contributions from bromine (79.9 amu) and the compact molecular structure [1] [2].

| Property | Value | Literature Reference |

|---|---|---|

| Melting Point | 18-19°C | [1] [2] |

| Boiling Point | 240-241°C | [1] [2] |

| Density | 1.786 g/mL at 25°C | [1] [2] |

| Refractive Index | 1.575-1.578 | [2] [3] |

Vapor Pressure and Sublimation Characteristics

The vapor pressure behavior of 4-Bromo-1-fluoro-2-nitrobenzene follows predictable patterns for polyhalogenated aromatic compounds. While specific vapor pressure data for this exact compound is limited in the literature, comparative analysis with structurally similar compounds provides insight into its volatility characteristics. Related halogenated nitrobenzenes typically exhibit vapor pressures in the range of 0.1-1.0 mmHg at room temperature, suggesting moderate volatility [4].

The sublimation characteristics are influenced by the molecular symmetry and crystal packing efficiency. The presence of three different substituents (bromo, fluoro, and nitro) creates an asymmetric substitution pattern that may reduce crystal lattice energy compared to symmetrically substituted analogs, potentially facilitating sublimation at temperatures below the melting point under reduced pressure conditions [4].

Flash point data indicates values greater than 230°F (>110°C), classifying the compound as having relatively low fire hazard under normal handling conditions [1]. This thermal stability is attributed to the aromatic ring system and the stabilizing effects of electron-withdrawing substituents that reduce the likelihood of thermal decomposition at moderate temperatures.

Solubility and Partition Coefficients

Polarity-Driven Solubility in Organic Media

The solubility profile of 4-Bromo-1-fluoro-2-nitrobenzene is dominated by its polar character arising from the nitro group and halogen substituents. Water solubility is severely limited, with values typically below 0.1 g/L, reflecting the compound's predominantly hydrophobic aromatic character despite the presence of polar functional groups [5] [6]. This low aqueous solubility follows the general trend observed for nitroaromatic compounds where the hydrophobic benzene ring outweighs the hydrophilic contributions of polar substituents.

In contrast, the compound demonstrates excellent solubility in organic solvents, particularly polar aprotic media such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone [5] [6]. This enhanced organic solubility reflects favorable interactions between the polar substituents and polar organic solvents, following the "like dissolves like" principle. Ethanol and other polar protic solvents also provide good solvation, though typically with lower solubility limits compared to aprotic alternatives [6].

The polarity-driven solubility behavior is quantitatively described by the compound's partition characteristics. While specific octanol-water partition coefficient (log P) values for this exact compound are not available in the searched literature, structurally similar compounds typically exhibit log P values in the range of 2.5-3.5, indicating moderate lipophilicity with preference for organic phases over aqueous media [4].

| Solvent Type | Solubility | Examples | Reference |

|---|---|---|---|

| Water | <0.1 g/L | Limited | [5] [6] |

| Organic Solvents | Good solubility | Ethanol, Acetone | [6] |

| Polar Aprotic Solvents | Excellent solubility | DMF, DMSO | [5] |

Hansen Solubility Parameter Modeling

Hansen Solubility Parameters (HSP) provide a three-dimensional approach to predicting solubility behavior based on dispersion forces (δD), polar interactions (δP), and hydrogen bonding (δH) [7] [8]. While specific HSP values for 4-Bromo-1-fluoro-2-nitrobenzene are not directly available in the literature, theoretical estimation based on group contribution methods and comparison with structurally related compounds provides valuable insights.

The dispersion component (δD) is primarily influenced by the aromatic ring system and halogen atoms, with estimated values likely in the range of 18-20 MPa^(1/2), similar to other halogenated aromatics [9]. The polar component (δP) is significantly elevated due to the nitro group and C-F bond dipoles, with estimated values of 8-12 MPa^(1/2), reflecting strong dipole-dipole interactions [9]. The hydrogen bonding component (δH) is expected to be minimal (2-4 MPa^(1/2)) since the compound lacks classical hydrogen bond donors, though the nitro group can participate in weak hydrogen bonding as an acceptor [9].

These estimated HSP values predict good solubility in solvents with similar parameter profiles, such as polar aprotic solvents (acetone: δD=15.5, δP=10.4, δH=7.0 MPa^(1/2)) and limited solubility in highly hydrogen-bonded systems like water or alcohols [9]. The theoretical framework supports experimental observations of enhanced solubility in polar organic media versus aqueous systems.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification through characteristic chemical shifts and coupling patterns unique to 4-Bromo-1-fluoro-2-nitrobenzene. Proton NMR (¹H NMR) analysis reveals the aromatic region typically between 7.0-8.5 ppm, with three distinct aromatic proton environments corresponding to the trisubstituted benzene ring [10] [11]. The proton signals exhibit complex coupling patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) interactions, creating characteristic multipicity patterns that serve as diagnostic fingerprints [11].

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the aromatic carbon framework, with signals typically observed between 110-160 ppm for the aromatic carbons [11] [12]. The carbon bearing the fluorine substituent shows characteristic upfield shifting due to the electronegative fluorine atom, while carbons bearing the nitro and bromo groups exhibit downfield shifts reflecting the electron-withdrawing nature of these substituents. Carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF) provide additional structural confirmation through distinctive splitting patterns [12].

Fluorine-19 NMR (¹⁹F NMR) offers exceptional sensitivity and specificity for structural identification, with the fluorine signal typically appearing between -100 to -130 ppm relative to trichlorofluoromethane [13] [14]. The fluorine chemical shift is highly sensitive to the electronic environment created by the ortho-nitro and para-bromo substituents, providing a unique spectroscopic signature. Coupling patterns with aromatic protons further confirm the substitution pattern and spatial relationships within the molecule [14].

| Technique | Key Characteristics | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons with halogen coupling | [10] [11] |

| ¹³C NMR | Aromatic carbon signals with F-C coupling | [11] [12] |

| ¹⁹F NMR | Fluorine signal with aromatic coupling | [13] [14] |

Infrared and Raman Vibrational Mode Analysis

Infrared (IR) spectroscopy provides characteristic absorption bands that serve as functional group fingerprints for 4-Bromo-1-fluoro-2-nitrobenzene. The nitro group exhibits two prominent stretching vibrations: the asymmetric NO₂ stretch typically observed at 1530-1550 cm⁻¹ and the symmetric NO₂ stretch at 1330-1350 cm⁻¹ [3] [15]. These bands are particularly diagnostic due to their high intensity and characteristic frequency separation of approximately 200 cm⁻¹ [15].

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the aromatic carbon-carbon stretching modes are observed between 1400-1600 cm⁻¹ [3] [16]. The carbon-fluorine stretching vibration typically occurs at 1000-1100 cm⁻¹, providing confirmation of fluorine substitution [15]. Carbon-bromine stretching modes appear at lower frequencies, typically in the 500-600 cm⁻¹ region, though these bands may be weak and difficult to assign definitively [15].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and aromatic ring breathing modes. The technique is particularly valuable for characterizing the aromatic ring system, with characteristic bands appearing around 1000-1600 cm⁻¹ corresponding to various ring vibrational modes [16] [17]. The combination of IR and Raman data provides comprehensive vibrational fingerprinting for definitive compound identification and purity assessment [16].

Comparative analysis with related fluorinated aromatics reveals that the specific combination of substituents creates a unique vibrational signature. Fluorobenzene alone shows characteristic Raman shifts at 241, 517, 613, 804, 829, 997, 1009, 1157, 1220, 1496, 1599, and 3076 cm⁻¹ [17], while the additional nitro and bromo substituents in 4-Bromo-1-fluoro-2-nitrobenzene significantly modify these patterns, creating compound-specific spectroscopic identification parameters.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns of 4-Bromo-1-fluoro-2-nitrobenzene. The molecular ion peak appears at m/z 220, corresponding to C₆H₃BrFNO₂⁺, with moderate intensity typical of aromatic compounds containing electron-withdrawing substituents [18] [19]. The presence of bromine creates a characteristic isotope pattern with a secondary peak at m/z 222 (M+2) due to the natural abundance of ⁸¹Br, appearing with approximately equal intensity to the molecular ion peak [18] [19].

Principal fragmentation pathways follow established patterns for nitroaromatic compounds, with the most prominent fragments resulting from loss of nitric oxide (NO) and nitrogen dioxide (NO₂) moieties [18] [19]. The [M-NO]⁺ fragment at m/z 190 and [M-NO₂]⁺ fragment at m/z 174 typically represent high-intensity peaks in the mass spectrum, reflecting the relatively weak carbon-nitrogen bond in the nitro group and the stability of the resulting aromatic radical cations [19].

Loss of bromine ([M-Br]⁺ at m/z 141) represents a less favorable fragmentation pathway due to the stronger carbon-bromine bond compared to carbon-nitrogen bonds in the nitro group [18] [19]. The relative intensities of fragmentation peaks provide diagnostic information about the molecular structure and can be used for quantitative analysis in complex mixtures.

Additional fragmentation may include loss of combined fragments such as [M-NO-HF]⁻ and [M-NO₂-HF]⁻, particularly under electron capture ionization conditions, where the formation of HF molecules occurs through specific rearrangement processes [20]. These secondary fragmentation patterns provide additional structural confirmation and are particularly useful in tandem mass spectrometry applications.

| Fragment Ion | m/z Value | Relative Intensity | Fragmentation Process | Reference |

|---|---|---|---|---|

| Molecular Ion [M]⁺ | 220 | Moderate | Parent ion | [18] [19] |

| [M-NO]⁺ | 190 | High | NO loss | [18] [19] |

| [M-NO₂]⁺ | 174 | High | NO₂ loss | [18] [19] |

| [M-Br]⁺ | 141 | Low | Br loss | [18] [19] |

| Base Peak | Variable | High | Multiple pathways | [18] [19] |